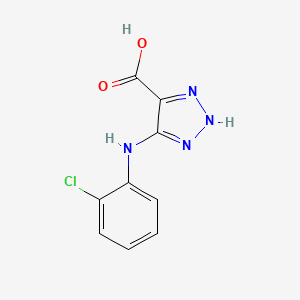

5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-chloroanilino)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O2/c10-5-3-1-2-4-6(5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZVLRMVKOGWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704426 | |

| Record name | 5-(2-Chloroanilino)-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032507-28-0 | |

| Record name | 5-(2-Chloroanilino)-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts, such as copper (I) iodide, under mild conditions.

Introduction of the 2-Chlorophenylamino Group: The 2-chlorophenylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with 2-chloroaniline in the presence of a base such as potassium carbonate.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenylamino group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Potassium carbonate as a base in polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted triazole derivatives with new functional groups replacing the 2-chlorophenylamino group.

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit promising antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, demonstrating its potential as a lead compound in developing new antimicrobial agents .

Anticancer Properties

5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid has also been investigated for its anticancer activity. In vitro studies indicated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of research .

Fungicides

The triazole structure is well-known for its fungicidal properties. This compound has been explored as a potential fungicide in agricultural settings. Its effectiveness against plant pathogens such as Fusarium and Botrytis species suggests that it could be developed into a commercial fungicide formulation .

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in structural integrity under thermal stress .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Polymer Development

A research team incorporated this triazole derivative into a polycarbonate matrix to improve its heat resistance. The modified polymer demonstrated a 30% increase in thermal degradation temperature compared to the unmodified polymer, indicating the compound's utility in high-performance materials.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The activity of triazole-4-carboxylic acids is highly dependent on substituent identity, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Position: The para-chloro substituent in 1-(4-chlorophenyl)-5-CF₃-triazole enhances activity compared to ortho-chloro analogs, likely due to optimized steric and electronic interactions with biological targets (e.g., c-Met kinase) .

This explains why amide derivatives (e.g., triazole-4-carboxamides) often outperform carboxylic acids in assays .

Zwitterionic Derivatives :

- Compounds like 5-methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid exhibit zwitterionic properties, balancing acidity and lipophilicity to improve cellular uptake .

Biological Activity

5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1156373-88-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₄O₂ |

| Molecular Weight | 238.63 g/mol |

| CAS Number | 1156373-88-4 |

| Purity | ≥95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, related compounds have demonstrated antiproliferative effects against leukemia cell lines. In a study involving N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, compounds exhibited cytotoxic effects comparable to doxorubicin, inducing apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage without intercalation into DNA .

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes. For instance, related triazole compounds have been evaluated for their xanthine oxidase (XO) inhibitory activity. This enzyme plays a crucial role in purine metabolism and is a target for gout treatment. Compounds similar to this compound have shown promising results in inhibiting XO activity in vitro, suggesting a potential therapeutic application in managing hyperuricemia .

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from studies on related compounds:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or pathogen survival.

- Induction of Apoptosis : Similar triazole derivatives have been shown to induce apoptotic pathways in cancer cells by affecting mitochondrial function.

- Antimicrobial Mechanisms : Triazoles may disrupt cellular membranes or interfere with nucleic acid synthesis in microbial organisms.

Case Studies

A notable case study involves the synthesis and evaluation of various triazole derivatives for their biological activities. In one study, researchers synthesized a series of triazole derivatives and evaluated their anticancer properties against multiple cell lines. The findings revealed that certain modifications to the triazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-(2-Chlorophenylamino)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via the Huisgen 1,3-dipolar cycloaddition ("click" reaction), which efficiently forms the triazole core. Key steps include:

- Reacting an alkyne derivative (e.g., 2-chlorophenyl propargylamine) with an azide precursor (e.g., 4-carboxy-1-azidoalkane) under copper(I) catalysis .

- Post-functionalization of the triazole ring with a carboxylic acid group via hydrolysis or oxidation.

- Purification using column chromatography or recrystallization. This method ensures regioselectivity and scalability for academic research .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Methodological steps include:

- Growing high-quality crystals via slow evaporation or hydrothermal methods (e.g., using water/ethanol mixtures) .

- Data collection on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 293 K.

- Refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to optimize bond lengths, angles, and thermal parameters .

- Analysis of hydrogen bonding (e.g., C–H⋯N/Cl interactions) and π-π stacking (3.4–3.6 Å distances) to predict packing efficiency and stability .

Q. What in vitro models are used to screen its biological activity, and how are results quantified?

Common assays include:

- NCI-60 Human Tumor Cell Line Screen : Measures growth inhibition (GP%) against lung (NCI-H522, A549), kidney (UO-31), and melanoma (LOX IMVI) cell lines .

- Apoptosis Induction : Flow cytometry for caspase-3/7 activation or Annexin V staining in MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- Enzyme Inhibition : c-Met kinase assays (IC₅₀ values) to evaluate target specificity .

Results are normalized to controls (e.g., doxorubicin) and reported as GP% (Growth Percentage) or IC₅₀ .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence its bioactivity and pharmacokinetics?

Q. Methodological Insights :

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Contradictions often arise from:

- Variability in Cell Permeability : Carboxylic acids exhibit lower activity than amides due to ionization at physiological pH .

- Assay Conditions : Differences in serum concentration or incubation time (e.g., 48 vs. 72 hours) alter GP% results .

Resolution Strategies : - Use molecular dynamics simulations to predict ionization states and solubility (e.g., Schrödinger Suite).

- Standardize assay protocols across labs (e.g., 10% FBS, 72-hour incubation) .

Q. What advanced computational methods predict its interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Glide to model binding to c-Met kinase (PDB ID: 3LQ8). Key interactions include:

- Hydrogen bonding between the carboxylic acid and Met1160.

- π-π stacking of the triazole ring with Tyr1230 .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Q. How is the compound’s stability under physiological conditions evaluated?

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; analyze degradation via HPLC .

- Thermal Stability : TGA/DSC analysis (25–300°C) to determine melting points and decomposition pathways .

- Metabolic Stability : Microsomal assays (human liver microsomes) to measure CYP450-mediated oxidation .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.